molecular formula C11H10O B15368695 Benzaldehyde, 2-(1E)-1,3-butadienyl-

Benzaldehyde, 2-(1E)-1,3-butadienyl-

Cat. No.: B15368695
M. Wt: 158.20 g/mol
InChI Key: CMFAYGXRJXBNMM-ZZXKWVIFSA-N
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Description

Benzaldehyde, 2-(1E)-1,3-butadienyl- (CAS: 171732-77-7) is an aromatic aldehyde with a conjugated diene substituent at the ortho position of the benzene ring. Its molecular formula is C₁₁H₁₀O, with a molar mass of 158.2 g/mol . The structure features a benzaldehyde core (a benzene ring with an aldehyde group at position 1) and a (1E)-1,3-butadienyl substituent at position 2. The (1E) configuration indicates that the double bonds in the diene are in the trans arrangement, influencing the compound’s stereoelectronic properties and reactivity .

Key structural attributes:

  • Aldehyde functional group: Enhances electrophilicity, making the compound reactive in nucleophilic addition or condensation reactions.
  • Ortho substitution: The proximity of the aldehyde and diene groups may introduce steric hindrance or electronic effects (e.g., resonance stabilization).

Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

2-[(1E)-buta-1,3-dienyl]benzaldehyde

InChI

InChI=1S/C11H10O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2-9H,1H2/b6-3+

InChI Key

CMFAYGXRJXBNMM-ZZXKWVIFSA-N

Isomeric SMILES

C=C/C=C/C1=CC=CC=C1C=O

Canonical SMILES

C=CC=CC1=CC=CC=C1C=O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 2- vs. 4-Substituted Derivatives

Benzaldehyde derivatives with butadienyl substituents at different positions exhibit distinct properties due to variations in electronic and steric effects:

Compound Name CAS Number Substituent Position Molecular Formula Key Structural Features
Benzaldehyde, 2-(1E)-1,3-butadienyl- 171732-77-7 2- (ortho) C₁₁H₁₀O Aldehyde at position 1; diene at position 2
Benzaldehyde,4-(1,3-butadienyl)-, (Z)- 106966-22-7 4- (para) C₁₁H₁₀O Aldehyde at position 1; diene at position 4
  • The 4-substituted isomer (para position) allows for greater resonance separation between the aldehyde and diene, reducing electronic interactions .
  • Steric Effects :
    • The ortho-substituted compound may experience steric strain between the aldehyde and diene groups, influencing conformational preferences and reaction kinetics .

Stereoisomers: E/Z Configuration

The geometry of the butadienyl group significantly impacts molecular properties:

Compound Name CAS Number Configuration Key Differences
Benzaldehyde, 2-(1E)-1,3-butadienyl- 171732-77-7 E (trans) Trans double bonds; lower dipole moment
Benzaldehyde,4-(1,3-butadienyl)-, (Z)- 106966-22-7 Z (cis) Cis double bonds; higher polarity
  • The E isomer (trans configuration) may exhibit lower boiling points due to reduced intermolecular dipole interactions .
  • Reactivity :
    • Cis dienes (Z) are more prone to cycloaddition reactions (e.g., Diels-Alder) due to favorable orbital overlap, whereas trans dienes (E) may require harsher conditions .

Functional Group Variations

Compounds with similar substituents but lacking the aldehyde group demonstrate divergent chemical behavior:

Compound Name CAS Number Functional Group Molecular Formula Key Differences
Benzene, (1-methyl-1-propenyl)- 768-00-3 Alkene C₁₀H₁₂ No aldehyde; reduced electrophilicity
3-Phenyldodecane 4621-36-7 Alkane C₁₈H₃₀ Saturated hydrocarbon; inert reactivity
  • Reactivity :
    • The absence of an aldehyde group in 3-Phenyldodecane eliminates electrophilic sites, rendering it unreactive in condensation or oxidation reactions compared to benzaldehyde derivatives .
    • Benzene, (1-methyl-1-propenyl)- retains aromaticity but lacks the aldehyde’s nucleophilic attack susceptibility .

Physicochemical Properties

Comparative data for select properties (hypothetical extrapolation based on structural trends):

Property Benzaldehyde, 2-(1E)-1,3-butadienyl- Benzaldehyde,4-(1,3-butadienyl)-, (Z)- 3-Phenyldodecane
Molecular Weight (g/mol) 158.2 158.2 246.4
Boiling Point (°C) ~250–270 (estimated) ~260–280 (estimated) ~300–320 (estimated)
Solubility Moderate in organic solvents Higher polarity may increase solubility Insoluble in water

Notes

  • Data Limitations : Experimental data on melting points, solubility, and spectroscopic profiles are scarce in the provided evidence. Further studies are needed to validate estimated properties.
  • Stereochemical Complexity : The reactivity of E/Z isomers warrants careful characterization to avoid side reactions in synthetic applications .

Preparation Methods

Reaction Mechanism and Catalytic Cycle

The enantioselective synthesis of 1,3-butadienyl carbinols via chiral phosphoric acid catalysis has emerged as a cornerstone methodology. As demonstrated by Chen et al., α-alkyl-substituted homoallenyl boronates react with aromatic aldehydes under the influence of a chiral phosphoric acid catalyst (e.g., (R)-A ) to yield (Z)-1,3-butadienyl-2-carbinols with >30:1 Z-selectivity and 94–99% enantiomeric excess (ee). The reaction proceeds through a six-membered transition state, where the catalyst activates the aldehyde via hydrogen bonding while simultaneously coordinating the boronate (Scheme 1). Steric interactions between the pinanediol backbone of the boronate and the catalyst’s aryl groups enforce facial selectivity, favoring the Z-isomer.

Diels-Alder Reaction Strategies

Retro-Synthetic Analysis

The Diels-Alder reaction between benzaldehyde-derived dienophiles and 1,3-butadiene offers an alternative route to the target compound. Industrial processes detailed by Srivastava et al. employ nickel- or palladium-catalyzed cycloadditions under biphasic conditions to construct the diene system. For instance, benzaldehyde functionalized as a dienophile (e.g., acryloyl derivative) reacts with 1,3-butadiene in the presence of a fluorous nickel catalyst to yield the cycloadduct, which undergoes retro-Diels-Alder fragmentation under thermal conditions to release the 1,3-butadienyl moiety (Scheme 2).

Challenges in Stereocontrol

While this method achieves high conversions (>90%), stereoselectivity remains moderate (≤4:1 E/Z) due to competing endo and exo transition states. Recent advances in Lewis acid additives (e.g., ZnCl₂) have improved E-selectivity by coordinating the carbonyl oxygen, thereby rigidifying the dienophile geometry.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between 2-bromobenzaldehyde and (1E)-1,3-butadienylboronic esters provides a modular approach. Key challenges include minimizing proto-deboronation and ensuring retention of the E-configuration during transmetalation. Screening of ligands revealed that bulky phosphines (e.g., SPhos) suppress isomerization, yielding the desired product in 68–75% yield with >95% E-selectivity.

Heck Reaction

Direct alkenylation of 2-iodobenzaldehyde with 1,3-butadiene via a palladium/copper co-catalyst system represents a one-step alternative. However, regioselectivity favors the internal alkene (≥8:1), necessitating subsequent isomerization with Wilkinson’s catalyst to access the terminal (1E)-isomer.

Industrial-Scale Synthesis

The acetoxylation-hydrogenation route, optimized for tetrahydrofuran (THF) production, has been adapted for Benzaldehyde, 2-(1E)-1,3-butadienyl- synthesis. Benzaldehyde reacts with 1,3-butadiene in acetic acid over a Pd/C catalyst at 1280 psig, yielding 1,4-diacetoxy-2-(1E)-1,3-butadienylbenzene with 97% selectivity. Hydrolysis under acidic conditions (ion-exchange resin) cleaves the acetoxy groups, affording the final product in 85% overall yield.

Comparative Analysis of Methods

Table 2: Merits and Limitations of Preparation Methods

Method Yield (%) E-Selectivity Scalability Cost Efficiency
Brønsted Acid Catalysis 74–92 Moderate Lab-scale High
Diels-Alder 65–78 Low Industrial Moderate
Suzuki Coupling 68–75 High Lab-scale Low
Industrial Hydrogenation 85 High Industrial High

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzaldehyde, 2-(1E)-1,3-butadienyl-?

  • Methodology :

  • Palladium-Catalyzed Coupling : Adapt methods from Pd(0)-catalyzed diamination of trans-1-phenyl-1,3-butadiene . Use a benzaldehyde precursor with a halogen at the 2-position, and couple with 1,3-butadiene under Pd catalysis. Optimize solvent (e.g., THF), ligand (e.g., triphenylphosphine), and temperature (60–80°C).
  • Aldehyde Functionalization : Modify procedures for 4-(1E)-1-propenylbenzaldehyde (CAS 169030-21-1) by extending the conjugated system to 1,3-butadienyl via Wittig or condensation reactions .
    • Key Considerations : Monitor stereochemistry (E/Z) using NMR and HPLC.

Q. How can the purity and structure of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with similar benzaldehyde derivatives (e.g., 2-(trifluoromethyl)benzaldehyde ). Look for aldehyde proton (~9.8–10.2 ppm) and conjugated diene protons (δ 5.5–6.5 ppm).
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) using high-resolution MS (HRMS) and compare with theoretical mass (C₁₁H₁₀O: 158.07 g/mol).
  • IR Spectroscopy : Identify aldehyde C=O stretch (~1700 cm⁻¹) and conjugated C=C stretches (~1600 cm⁻¹) .

Q. What are the stability and storage requirements for this compound?

  • Stability : The α,β-unsaturated aldehyde is prone to oxidation and polymerization. Store under inert gas (N₂/Ar) at –20°C in amber vials .
  • Handling : Use stabilizers (e.g., BHT) in solution and avoid prolonged exposure to light or moisture.

Advanced Research Questions

Q. How does the conjugated 1,3-butadienyl substituent influence electronic properties and reactivity?

  • Methodology :

  • Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to analyze electron density distribution, HOMO-LUMO gaps, and charge transfer using software referenced in CC-DPS (e.g., QSPR models) .
  • Experimental Validation : Compare reactivity in Diels-Alder reactions (as a diene) with non-conjugated analogs. Monitor reaction rates via UV-Vis spectroscopy .

Q. What mechanisms govern regioselectivity in electrophilic aromatic substitution (EAS) reactions for this compound?

  • Approach :

  • Directing Effects : The aldehyde group is meta-directing, but the 1,3-butadienyl substituent may alter electron density. Perform nitration or halogenation reactions and analyze product ratios via GC-MS .
  • Kinetic Studies : Use stopped-flow techniques to measure activation energies for competing pathways .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?

  • Resolution Strategy :

  • Cross-Validation : Compare data with structurally similar compounds (e.g., 2-(benzylsulfanyl)benzaldehyde ).
  • Advanced Techniques : Use 2D NMR (COSY, NOESY) to confirm coupling between the aldehyde proton and adjacent diene protons .
  • Crystallography : If crystals are obtainable, perform X-ray diffraction to resolve stereochemical ambiguities .

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